molecular formula C19H22FN3O3 B15102789 N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

Cat. No.: B15102789
M. Wt: 359.4 g/mol
InChI Key: NZXGAOUCIUCXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluoro-substituted benzoxazole ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluoro-substituted carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzoxazole intermediate with piperidine in the presence of a suitable catalyst.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzoxazole ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring

    Reduction: Reduced derivatives of the benzoxazole ring

    Substitution: Substituted benzoxazole derivatives

    Hydrolysis: Carboxylic acid and amine derivatives

Scientific Research Applications

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted benzoxazole ring and piperidine moiety allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiproliferative activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide can be compared with other similar compounds, such as:

    6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: This compound shares the benzoxazole and piperidine moieties but lacks the cyclopropyl group and the amide bond.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have similar structures but different substituents on the nitrogen atom.

    Paliperidone: A well-known antipsychotic drug that contains a similar benzoxazole ring structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22FN3O3/c20-13-1-4-15-16(11-13)26-22-19(15)12-7-9-23(10-8-12)18(25)6-5-17(24)21-14-2-3-14/h1,4,11-12,14H,2-3,5-10H2,(H,21,24)

InChI Key

NZXGAOUCIUCXCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.